

Application Notes and Protocols: Pentlandite as an Electrocatalyst for Hydrogen Evolution Reaction

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **PENTLANDITE**

Cat. No.: **B1173512**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **pentlandite**, a naturally occurring iron-nickel sulfide mineral, as a cost-effective and efficient electrocatalyst for the hydrogen evolution reaction (HER). The following sections detail the synthesis of **pentlandite** materials, protocols for their electrochemical evaluation, and a summary of their performance metrics.

Introduction

The transition to a clean energy economy necessitates the development of efficient and scalable methods for hydrogen production. The hydrogen evolution reaction (HER), the cathodic half-reaction in water electrolysis, is a critical component of this endeavor. While platinum-group metals are the benchmark catalysts for HER, their high cost and scarcity limit their widespread application. This has spurred the search for earth-abundant alternatives.

Pentlandite, with the general formula $(\text{Fe},\text{Ni})_9\text{S}_8$, has emerged as a promising non-precious metal catalyst for HER due to its unique electronic structure, which is reminiscent of hydrogenase enzymes, and its excellent stability in acidic media.^{[1][2][3]} The catalytic activity of **pentlandite** can be tuned by adjusting the ratio of iron, cobalt, and nickel, as well as by introducing sulfur vacancies, which are believed to be the active sites for hydrogen adsorption.^[4]

Data Presentation: Electrocatalytic Performance of Pentlandite Catalysts

The following table summarizes the key performance metrics for various **pentlandite**-based electrocatalysts for the hydrogen evolution reaction. This data is compiled from multiple studies to provide a comparative overview.

Catalyst Composition	Synthesis Method	Electrolyte	Overpotential at -10 mA cm ⁻² (mV)	Tafel Slope (mV dec ⁻¹)	Stability	Reference
(Fe _{4.5} Ni _{4.5}) ₈ (cubic)	High- Temperature Solid- State	Temperature Solid- State	280	78	>170 h	[2][5]
Hexagonal Pentlandite	Natural Ore	Acidic	60	-	~50 h	[5]
Fe ₃ Co ₃ Ni ₃ ₈	Mechanical	PEM	-	-	100 h at 1 A cm ⁻²	[1]
Fe ₃ Co ₃ Ni ₃ ₈ /25% Carbon Black	Mechanical	PEM	296	-	100 h at 1 A cm ⁻²	[6]
Ni _{4.3} Co _{4.7} S ₈	Hydrothermal	Alkaline	-	-	-	[7]

Note: "-" indicates data not available in the cited sources.

Experimental Protocols

Detailed methodologies for the synthesis of **pentlandite** electrocatalysts and their subsequent electrochemical evaluation for HER are provided below.

Protocol 1: Synthesis of Pentlandite Electrocatalysts

Two common methods for synthesizing **pentlandite** materials are mechanochemical synthesis and hydrothermal synthesis.

A. Mechanochemical One-Pot Synthesis of $\text{Fe}_3\text{Co}_3\text{Ni}_3\text{S}_8$ /Carbon Composite[1][5]

This method offers a scalable and solvent-free route to produce **pentlandite**-carbon composites.

Materials:

- Iron powder (Fe, $<10 \mu\text{m}$, 99.9%)
- Cobalt powder (Co, $<2 \mu\text{m}$, 99.8%)
- Nickel powder (Ni, $<3 \mu\text{m}$, 99.8%)
- Sulfur powder (S, 99.98%)
- Carbon black (CB)
- Planetary ball mill with zirconia (ZrO_2) grinding jars and balls

Procedure:

- Inside an argon-filled glovebox, weigh stoichiometric amounts of Fe, Co, Ni, and S powders to synthesize $\text{Fe}_3\text{Co}_3\text{Ni}_3\text{S}_8$.
- Add the desired weight percentage of carbon black to the metal and sulfur precursors. For example, for a 25 wt% carbon black composite, the mass of carbon black should be 25% of the total mass of the final composite.
- Load the powder mixture and ZrO_2 grinding balls into a ZrO_2 grinding jar. A ball-to-powder mass ratio of 40:1 is typically used.
- Seal the grinding jar inside the glovebox to maintain an inert atmosphere.

- Mill the mixture in a planetary ball mill at a rotational speed of 800 rpm. The milling time will depend on the carbon content and the desired phase purity, typically ranging from 45 minutes to 12 hours.^[8]
- After milling, open the grinding jar inside the glovebox and collect the resulting **pentlandite**/carbon composite powder.
- Characterize the synthesized material using techniques such as X-ray diffraction (XRD) to confirm the **pentlandite** phase and transmission electron microscopy (TEM) to analyze the morphology and particle size.

B. Hydrothermal Synthesis of Ni_{4.3}Co_{4.7}S₈^{[7][9]}

This method allows for the synthesis of phase-pure **pentlandite** with controlled morphology.

Materials:

- Nickel foam
- Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
- Thiourea (CH₄N₂S)
- Ethylenediamine
- Deionized water
- Teflon-lined stainless-steel autoclave

Procedure:

- Clean a piece of nickel foam by sonicating in acetone, ethanol, and deionized water.
- In a typical synthesis, dissolve a specific amount of Co(NO₃)₂·6H₂O in deionized water.
- Add ethylenediamine dropwise to the solution while stirring.
- Add a solution of thiourea to the mixture and continue stirring.

- Place the cleaned nickel foam into the precursor solution within a Teflon-lined stainless-steel autoclave.
- Seal the autoclave and heat it to 180 °C for 12 hours.
- After cooling to room temperature, retrieve the nickel foam, which is now coated with the **pentlandite** material.
- Rinse the product with deionized water and ethanol and dry it in a vacuum oven.
- Characterize the material using XRD and scanning electron microscopy (SEM) to confirm the phase and morphology.

Protocol 2: Electrochemical Evaluation of HER Performance

A standard three-electrode electrochemical cell is used to evaluate the HER activity of the synthesized **pentlandite** catalysts.

A. Working Electrode Preparation[10][11]

Materials:

- Synthesized **pentlandite** catalyst powder
- Carbon black (if not already incorporated during synthesis)
- Nafion solution (5 wt%)
- Ethanol and deionized water
- Glassy carbon electrode (GCE) or other suitable substrate (e.g., carbon paper)

Procedure:

- Prepare a catalyst ink by dispersing a specific amount of the **pentlandite** catalyst powder (e.g., 5 mg) and carbon black (e.g., 1 mg, if needed) in a mixture of ethanol, deionized water, and Nafion solution (e.g., 480 µL ethanol, 480 µL water, 20 µL Nafion).

- Sonically disperse the mixture for at least 30 minutes to form a homogeneous ink.
- Drop-cast a specific volume of the catalyst ink (e.g., 5 μL) onto the surface of a polished GCE to achieve a desired catalyst loading (e.g., 0.2-0.5 mg cm^{-2}).
- Allow the electrode to dry at room temperature.

B. Electrochemical Measurements^{[3][12]}

Apparatus:

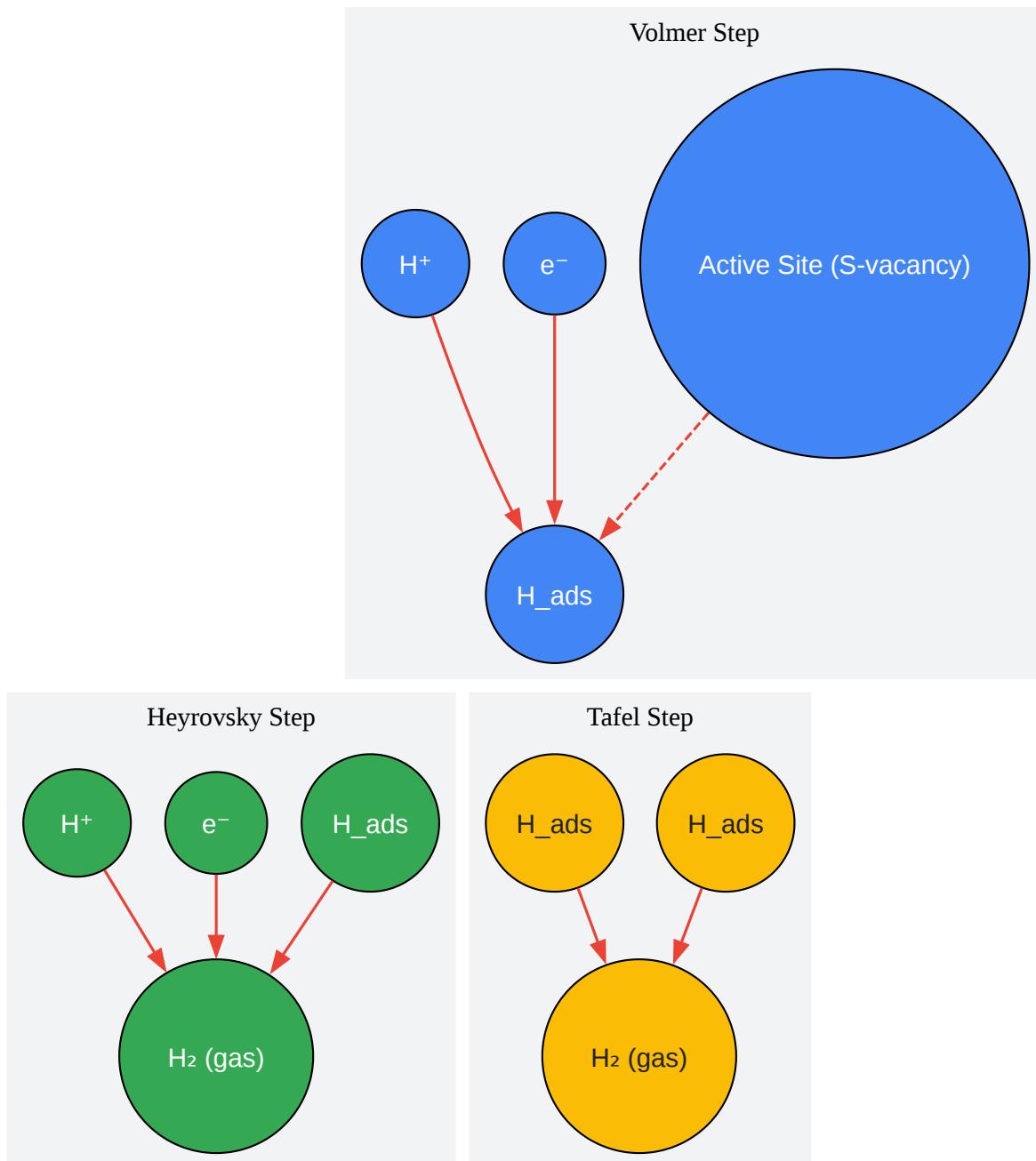
- Potentiostat/Galvanostat
- Three-electrode electrochemical cell
- Working electrode (prepared as above)
- Counter electrode (e.g., graphite rod or platinum wire)
- Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
- Electrolyte (e.g., 0.5 M H_2SO_4 for acidic conditions or 1.0 M KOH for alkaline conditions)

Procedure:

- Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode.
- Fill the cell with the chosen electrolyte and purge with high-purity nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
- Conditioning: Perform cyclic voltammetry (CV) scans in the potential window of interest until a stable voltammogram is obtained. This removes any surface oxides and activates the catalyst.
- Linear Sweep Voltammetry (LSV) for Tafel Analysis: Record the polarization curve by sweeping the potential from the open-circuit potential towards more negative potentials at a slow scan rate (e.g., 5 mV s^{-1}). The resulting plot of overpotential versus the logarithm of the

current density is the Tafel plot. The linear portion of this plot is fitted to the Tafel equation to determine the Tafel slope.[13]

- Chronoamperometry or Chronopotentiometry for Stability Testing: To assess the long-term stability, hold the working electrode at a constant potential (chronoamperometry) or a constant current density (chronopotentiometry) for an extended period (e.g., 10-100 hours) and monitor the current or potential change over time.[2][14][15]


Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and evaluation of **pentlandite** electrocatalysts and the proposed mechanism for the hydrogen evolution reaction.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **pentlandite** electrocatalyst synthesis and HER testing.

[Click to download full resolution via product page](#)

Caption: Proposed HER mechanism on **pentlandite**, involving Volmer, Heyrovsky, and Tafel steps.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mechanochemical one-pot synthesis of heterostructured pentlandite-carbon composites for the hydrogen evolution reaction - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sustainable and rapid preparation of nanosized Fe/Ni-pentlandite particles by mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanochemical one-pot synthesis of heterostructured pentlandite-carbon composites for the hydrogen evolution reaction - Chemical Science (RSC Publishing)
DOI:10.1039/D3SC04542K [pubs.rsc.org]
- 6. Sustainable and rapid preparation of nanosized Fe/Ni-pentlandite particles by mechanochemistry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Unraveling and Resolving the Inconsistencies in Tafel Analysis for Hydrogen Evolution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanochemical one-pot synthesis of heterostructured pentlandite-carbon composites for the hydrogen evolution reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sequential Ni-Pt Decoration on Co(OH)₂ via Microwave Reduction for Highly Efficient Alkaline Hydrogen Evolution | MDPI [mdpi.com]
- 11. rsc.org [rsc.org]
- 12. osti.gov [osti.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Pentlandite as an Electrocatalyst for Hydrogen Evolution Reaction]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1173512#pentlandite-as-an-electrocatalyst-for-hydrogen-evolution-reaction>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com